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Aclerastide (DSC127), an angiotensin II analog, was investigated as a topical agent to

accelerate the healing of chronic wounds, particularly diabetic foot ulcers (DFUs).[1][2] While

initial preclinical data suggested a promising impact on wound closure, subsequent, more

clinically relevant animal studies and pivotal Phase III clinical trials in human subjects led to the

termination of its development for this indication due to a lack of efficacy.[3][4] This guide

provides an objective comparison of aclerastide's performance against control groups,

supported by available experimental data.

Quantitative Data Summary
Preclinical studies in diabetic mouse models provide the primary source of comparative

quantitative data for aclerastide's effect on wound closure. The following table summarizes the

key findings from a study that employed a clinically relevant dosing regimen.
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Treatment Group
Day 7 Wound
Closure (%)

Day 10 Wound
Closure (%)

Day 14 Wound
Closure (%)

Aclerastide (100 µ

g/day )

Not Statistically

Significant vs. Vehicle

No Statistically

Significant Difference

vs. Vehicle

No Statistically

Significant Difference

vs. Vehicle

Vehicle (Control) Baseline Baseline Baseline

ND-336 (Comparator)
Not Statistically

Significant vs. Vehicle

Significantly

Accelerated vs.

Vehicle (p=0.008) &

Aclerastide (p=0.007)

Significantly

Accelerated vs.

Vehicle (p=0.0001) &

Aclerastide (p=0.008)

Data adapted from studies in diabetic mice.[2]

In these studies, aclerastide failed to demonstrate a statistically significant improvement in

wound closure rates compared to the vehicle control at any of the measured time points.[2] In

contrast, the comparator compound, ND-336, showed significant acceleration of wound healing

at later time points.[2]

Detrimental Impact on Matrix Metalloproteinase-9
Further investigation into the mechanism of aclerastide's lack of efficacy revealed a significant

increase in the activity of matrix metalloproteinase-9 (MMP-9), an enzyme known to be

detrimental to wound healing when present at excessive levels.[2][5][6]

Biomarker
Fold Increase vs. Vehicle
(Day 1)

Fold Increase vs. Vehicle
(Day 2)

Active MMP-9 2.7-fold 2.5-fold

Data from proteomic analysis of wound tissue in diabetic mice.[2][5]

Experimental Protocols
The following is a summary of the experimental methodology used in the key preclinical studies

assessing aclerastide's effect on wound healing in a diabetic mouse model.
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Animal Model:

Genetically diabetic mice (db/db) were utilized, as they represent a well-established model

for impaired wound healing.

Wound Creation:

A single, 8 mm diameter full-thickness excisional wound was created on the dorsal thorax of

each mouse.[2][5]

Wounds were covered with a semi-occlusive dressing (Tegaderm).[2][5]

Treatment Protocol:

Topical treatment was initiated one day after wound creation to better mimic a clinical

scenario.[2][5]

Aclerastide was administered daily for 14 days at a dose of 100 µg per wound.[2][5]

Control groups received a vehicle treatment.[2][5]

Efficacy Assessment:

Wound closure was measured at specified time points (e.g., days 7, 10, and 14) and

expressed as a percentage of the original wound area.[2]

Statistical analyses, such as the Mann-Whitney U two-tailed test, were used to compare

treatment groups.[2][7]

Mechanism of Action Studies:

In vivo imaging for reactive oxygen species (ROS) was conducted using a chemiluminescent

probe (L-012).[5]

The levels of active MMPs in wound tissue were quantified using an affinity resin coupled

with proteomics.[2][5]

Signaling Pathway and Experimental Workflow
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The proposed mechanism for aclerastide's lack of efficacy involves the upregulation of ROS

and subsequent activation of MMP-9.

Aclerastide
(Angiotensin II Analog) NADPH OxidaseStimulates Increased Reactive

Oxygen Species (ROS)
Produces Upregulation of

Active MMP-9
Activates Impaired Wound

Healing

Click to download full resolution via product page

Caption: Proposed signaling pathway for aclerastide's effect on wound healing.

The experimental workflow for evaluating aclerastide in preclinical models followed a

standardized process.

Experimental Setup

Treatment Phase

Data Analysis
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Caption: Standardized experimental workflow for preclinical evaluation.

Conclusion
While initial hypotheses suggested aclerastide could be a valuable therapeutic for wound

healing, rigorous preclinical and clinical evaluations did not support this.[3][4] The available

data indicates that aclerastide, at a clinically relevant dosing regimen, does not accelerate

wound closure in diabetic models and may even create a pro-inflammatory environment by

increasing ROS and active MMP-9 levels.[2][5][6] These findings underscore the complexity of

wound healing and the importance of understanding the full mechanistic profile of a therapeutic

candidate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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